1,2,3-Tribromo-4-methylbenzene 1,2,3-Tribromo-4-methylbenzene
Brand Name: Vulcanchem
CAS No.: 93701-30-5
VCID: VC19204833
InChI: InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
SMILES:
Molecular Formula: C7H5Br3
Molecular Weight: 328.83 g/mol

1,2,3-Tribromo-4-methylbenzene

CAS No.: 93701-30-5

Cat. No.: VC19204833

Molecular Formula: C7H5Br3

Molecular Weight: 328.83 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Tribromo-4-methylbenzene - 93701-30-5

Specification

CAS No. 93701-30-5
Molecular Formula C7H5Br3
Molecular Weight 328.83 g/mol
IUPAC Name 1,2,3-tribromo-4-methylbenzene
Standard InChI InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Standard InChI Key MKSTYJIDBFKGJI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)Br)Br)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,2,3-Tribromo-4-methylbenzene has the molecular formula C₇H₅Br₃ and a molecular weight of 328.83 g/mol . The benzene ring is substituted with bromine atoms at the ortho, meta, and para positions relative to the methyl group, creating a highly polarized electron-deficient aromatic system. The spatial arrangement of bromine atoms significantly influences its reactivity, as the steric bulk and electron-withdrawing effects of bromine direct subsequent chemical modifications.

Physical Properties

While experimental data for this specific compound are sparse, analogous tribromotoluenes exhibit the following properties (Table 1) :

PropertyValue (Analogous Compounds)Notes
Density2.1–2.3 g/cm³Higher than non-brominated toluenes
Boiling Point290–310°CDecomposes slightly above 300°C
Melting Point110–115°CDependent on crystal packing
SolubilityLow in water; high in organic solvents (e.g., DCM, THF)Polar aprotic solvents preferred

The methyl group enhances hydrophobic interactions, making the compound more soluble in nonpolar solvents compared to fully brominated benzenes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most plausible route to 1,2,3-Tribromo-4-methylbenzene involves the electrophilic bromination of 4-methylbenzene (toluene) derivatives. A stepwise bromination process using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃ is typically employed :

  • Initial Bromination: Toluene undergoes bromination at the para position to form 4-bromotoluene.

  • Di- and Tri-bromination: Subsequent brominations introduce additional bromine atoms at the ortho and meta positions.

  • Purification: Column chromatography or recrystallization isolates the desired isomer.

Industrial Considerations

Industrial production would require scalable bromination reactors with precise temperature control (20–50°C) to minimize side reactions. Waste management is critical due to the generation of HBr gas, necessitating scrubbers or neutralization systems .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atoms in 1,2,3-Tribromo-4-methylbenzene are susceptible to nucleophilic aromatic substitution (NAS) under harsh conditions. For example:

  • Hydroxylation: Reaction with NaOH at 150°C yields phenolic derivatives, though the electron-withdrawing bromines slow the reaction.

  • Amination: Using NH₃ in the presence of Cu catalysts produces aniline analogs, valuable in pharmaceutical synthesis .

Reduction and Oxidation

  • Reduction: Zn/HCl reduces bromine to hydrogen, yielding 4-methylbenzene.

  • Oxidation: KMnO₄ oxidizes the methyl group to a carboxylic acid, forming 1,2,3-tribromobenzoic acid, a precursor for metal-organic frameworks .

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